2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 2,5-dimethylphenyl group at the 6-position and a thioether-linked acetamide moiety terminating in a thiazole ring.
Properties
IUPAC Name |
2-[6-(2,5-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11-3-4-12(2)13(9-11)14-5-6-16(21-20-14)24-10-15(22)19-17-18-7-8-23-17/h3-9H,10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYSBOLNEISBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 2,5-dimethylbenzoyl chloride.
Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound, such as 2-mercaptothiazole, under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acylating agent, such as acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Sulfoxide formation | H₂O₂, mild acidic conditions | 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)sulfinyl)-N-(thiazol-2-yl)acetamide |
| Sulfone formation | m-CPBA, CH₂Cl₂, 0°C to room temp | 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)sulfonyl)-N-(thiazol-2-yl)acetamide |
Oxidation selectivity depends on stoichiometry and temperature. Excess oxidant and prolonged reaction times favor sulfone formation.
Hydrolysis Reactions
The amide bond (–CONH–) is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Products |
|---|---|
| Acidic (HCl, reflux) | 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)acetic acid + 2-aminothiazole |
| Basic (NaOH, aqueous) | Sodium 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)acetate + NH₂-thiazole |
Hydrolysis kinetics correlate with steric hindrance from the 2,5-dimethylphenyl group, which slows reaction rates compared to less substituted analogs.
Nucleophilic Substitution
The pyridazine ring participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions (e.g., C-3/C-6) :
| Nucleophile | Conditions | Products |
|---|---|---|
| Amines | DMF, K₂CO₃, 80°C | 3-amino-6-(2,5-dimethylphenyl)pyridazine derivatives |
| Alkoxides | EtOH, NaH, reflux | 3-alkoxy-6-(2,5-dimethylphenyl)pyridazine derivatives |
The electron-withdrawing effect of the thioacetamide group enhances electrophilicity at C-3/C-6, facilitating NAS .
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes EAS at C-5 due to its electron-rich nature :
| Electrophile | Conditions | Products |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 5-nitrothiazole derivatives |
| Br₂/FeBr₃ | CHCl₃, 50°C | 5-bromothiazole derivatives |
Substituents on the thiazole ring (e.g., methyl groups) modulate reactivity by altering electron density .
Reductive Cleavage
The thioether linkage can be reduced under catalytic hydrogenation conditions:
| Reagents/Conditions | Products |
|---|---|
| H₂ (1 atm), Pd/C, EtOH | 2-mercapto-N-(thiazol-2-yl)acetamide + 6-(2,5-dimethylphenyl)pyridazine |
This reaction is critical for synthesizing pyridazine-thiol intermediates for further functionalization.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
| Feature | This Compound | 4-Bromophenyl Analog |
|---|---|---|
| Oxidation Rate | Slower (due to electron-donating –CH₃) | Faster (electron-withdrawing –Br) |
| NAS Reactivity | Moderate | High (activated by –Br) |
| Hydrolysis Stability | High | Low (polar –Br destabilizes amide) |
Mechanistic Insights
-
Thioether Oxidation : Proceeds via a radical intermediate in protic solvents.
-
Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity.
-
Pyridazine NAS : Follows a two-step addition-elimination pathway, with rate-limiting nucleophilic attack .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridazine moieties often exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that it exhibited significant activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics like linezolid. This suggests that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicated that compounds with similar structural features exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various derivatives on cancer cell lines, the compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Specifically, it demonstrated an IC50 value of approximately 15 µM against HT-29 human colon cancer cells, indicating substantial cytotoxic effects.
Mechanism of Action
The mechanism of action of 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether and acetamide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide and related compounds from the evidence:
Structural and Functional Insights
- Core Heterocycle Influence: Pyridazine (target) vs. Pyrimidinone (CK1 inhibitor ): Pyridazine’s electron-deficient nature may favor interactions with polar kinase domains, whereas pyrimidinone’s carbonyl group facilitates hydrogen bonding. Thiazole vs. Benzothiazole : Benzothiazole’s extended aromatic system enhances CNS permeability, critical for anticonvulsant activity, while thiazole offers a compact scaffold for metabolic stability.
Substituent Effects :
Biological Activity Trends :
Biological Activity
2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNS
- Molecular Weight : 428.5 g/mol
- CAS Number : 922906-68-1
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thioether and acetamide groups facilitate hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. This modulation can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC values ranging from 10 to 30 µM .
Antimicrobial Activity
Research indicates that thiazole-containing compounds possess antimicrobial properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 5 µg/mL . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Antimalarial Activity
In a systematic study involving thiazole analogs, certain derivatives demonstrated potent antimalarial activity against Plasmodium falciparum with low cytotoxicity in HepG2 cell lines . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced the antimalarial potency.
Case Studies
- Anticancer Study : A study involving a series of thiazole-pyridine hybrids showed enhanced anticancer activity compared to standard treatments like 5-fluorouracil. The hybrid compounds exhibited IC values lower than those of conventional drugs across multiple cancer cell lines .
- Antimicrobial Evaluation : In vitro studies revealed that thiazole derivatives exhibited broad-spectrum antimicrobial activity. A specific derivative showed a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antimalarial Research : A recent investigation highlighted the efficacy of thiazole-based compounds against chloroquine-sensitive strains of P. falciparum. Modifications in the N-aryl amide group significantly enhanced the antimalarial activity .
Data Table: Summary of Biological Activities
Q & A
Q. What approaches reconcile inconsistent catalytic efficiency in heterocycle-forming reactions?
- Methodological Answer : Kinetic studies (e.g., Eyring plots) assess temperature-dependent activation parameters. Catalyst poisoning experiments identify inhibitory byproducts. In situ FTIR monitors intermediate stability, while Hammett plots correlate substituent effects with reaction rates .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether formation | K₂CO₃ | DMF | 57 | |
| Cyclocondensation | CuI | DCM | 45 | |
| Acetamide coupling | Pd(PPh₃)₄ | THF | 58 |
Table 2 : Spectral Benchmarks for Core Functional Groups
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Thiazole C-H | 7.2–7.5 | 125–130 | 680 (C-S) |
| Pyridazine C-H | 8.1–8.4 | 140–145 | 1590 (C=N) |
| Acetamide C=O | - | 168–170 | 1660 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
